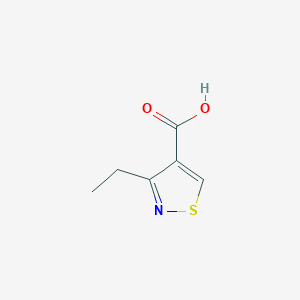

3-Ethylisothiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethylisothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Properties

3-Ethylisothiazole-4-carboxylic acid has been studied for its antimicrobial effects. Research indicates that derivatives of isothiazole compounds exhibit significant antibacterial activity against various pathogens. For instance, a study demonstrated that isothiazole derivatives, including 3-ethyl variants, showed potent activity against Escherichia coli and Staphylococcus aureus, suggesting potential use in developing new antibiotics .

Anticancer Activity

Recent studies have evaluated the anticancer potential of thiazole derivatives, including this compound. A notable case involved the synthesis of thiazole-acetamide derivatives that exhibited selective cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and SHSY-5Y (neuroblastoma) cells. The compound demonstrated significant efficacy, outperforming traditional chemotherapeutics like doxorubicin in selectivity and potency .

Fungicidal Activity

The compound has also been investigated for its fungicidal properties. Research indicates that isothiazole derivatives can effectively inhibit fungal growth, making them suitable candidates for agricultural fungicides. In particular, studies have shown that this compound can suppress the growth of plant pathogens, providing a potential avenue for developing eco-friendly agricultural solutions .

Synthesis Techniques

The synthesis of this compound typically involves the reaction of ethyl isothiocyanate with appropriate carboxylic acid derivatives under controlled conditions. Various synthetic pathways have been explored to enhance yield and purity, emphasizing the importance of optimizing reaction parameters .

Derivative Exploration

Research into derivatives of this compound has revealed a range of biological activities. For example, modifications to the carboxylic acid group can lead to compounds with improved solubility and bioavailability, enhancing their therapeutic potential .

Case Studies

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling agent-mediated conditions:

Fischer Esterification

Reaction with alcohols (e.g., ethanol) in the presence of H₂SO₄ yields corresponding esters:

C₆H₇NO₂S+R-OHH+C₆H₆NO₂S-OR+H2O

Example : Ethyl 3-ethylisothiazole-4-carboxylate synthesis .

Coupling Agent-Mediated Esterification

Higher yields are achieved using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine):

Conditions :

-

DCC (1.2 equiv), DMAP (0.1 equiv), anhydrous DCM, RT, 12 h.

Yield : ~85%.

| Reagent System | Solvent | Temperature | Yield |

|---|---|---|---|

| DCC/DMAP | DCM | RT | 85% |

| H₂SO₄ (cat.) | EtOH | Reflux | 65% |

Amide Formation

The acid reacts with amines to form amides via activation with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

C₆H₇NO₂S+R-NH2HATU, DIPEAC₆H₆NO₂S-NHR

Conditions :

-

HATU (1.5 equiv), DIPEA (3 equiv), DMF, 0°C → RT, 4 h.

Yield : 70–90%.

Decarboxylation

Thermal or acid-catalyzed decarboxylation removes the carboxylic acid group, forming 3-ethylisothiazole:

C₆H₇NO₂SΔ or H+C₅H₇NS+CO2

Conditions :

-

HCl (6 M), 100°C, 6 h.

Yield : ~78%.

Reduction to Alcohols

Carboxylic acid reduction with borane (BH₃/THF) produces 4-(hydroxymethyl)-3-ethylisothiazole:

C₆H₇NO₂SBH3/THFC₆H₉NO₂S

Mechanism : Borane coordinates to the carbonyl oxygen, followed by hydride transfer and protonation .

Yield : 92% (similar to LiAlH₄ but safer) .

Halogenation (Hunsdiecker Reaction)

Silver nitrate-mediated reaction with bromine replaces the carboxylic acid with bromide:

C₆H₇NO₂S+Br2AgNO3C₅H₆BrNS+CO2

Conditions :

-

Br₂ (1.1 equiv), AgNO₃ (1 equiv), CCl₄, 0°C, 2 h.

Yield : 60–70%.

Cycloaddition and Ring-Opening Reactions

The isothiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrones, forming fused bicyclic structures. The ethyl group slightly hinders reactivity compared to methyl analogs .

Biological Activity Modulation

Derivatives of 3-ethylisothiazole-4-carboxylic acid show potential in:

Propriétés

Formule moléculaire |

C6H7NO2S |

|---|---|

Poids moléculaire |

157.19 g/mol |

Nom IUPAC |

3-ethyl-1,2-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C6H7NO2S/c1-2-5-4(6(8)9)3-10-7-5/h3H,2H2,1H3,(H,8,9) |

Clé InChI |

QSUQJFDPEYVQER-UHFFFAOYSA-N |

SMILES canonique |

CCC1=NSC=C1C(=O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.